((2-((2-Hydroxyethyl)(2-((1-oxooctadecyl)oxy)ethyl)amino)ethyl)imino)diethane-1,2-diyl distearate
Description
Chemical Identity and Structure The compound ((2-((2-Hydroxyethyl)(2-((1-oxooctadecyl)oxy)ethyl)amino)ethyl)imino)diethane-1,2-diyl distearate (CAS: 45325-73-3) is a high-molecular-weight ester-amide hybrid with the molecular formula C₆₄H₁₂₆N₂O₇ and a molecular weight of 1035.69 g/mol . Its structure features two stearate (octadecanoate) chains, a hydroxyethyl group, and a tertiary amine core, conferring both lipophilic (LogP = 17.6) and weakly polar characteristics .
Properties
CAS No. |
45325-73-3 |
|---|---|
Molecular Formula |
C64H126N2O7 |
Molecular Weight |
1035.7 g/mol |
IUPAC Name |
2-[2-[bis(2-octadecanoyloxyethyl)amino]ethyl-(2-hydroxyethyl)amino]ethyl octadecanoate |
InChI |
InChI=1S/C64H126N2O7/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-62(68)71-59-55-65(54-58-67)52-53-66(56-60-72-63(69)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)57-61-73-64(70)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h67H,4-61H2,1-3H3 |
InChI Key |
ZBVDHDQYDKHVEN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCCN(CCN(CCOC(=O)CCCCCCCCCCCCCCCCC)CCOC(=O)CCCCCCCCCCCCCCCCC)CCO |
Origin of Product |
United States |
Preparation Methods
Starting Materials
- Stearic acid or stearoyl chloride : The source of the octadecanoyl (C18) fatty acid chains.
- 2-(2-aminoethylamino)ethanol or related amino alcohols : Provide the amino and hydroxyethyl groups.
- 2-hydroxyethyl groups : Introduced via reaction with ethylene oxide or hydroxyethyl halides.
- Catalysts and solvents : Typically organic solvents such as tetrahydrofuran (THF), dimethylformamide (DMF), or toluene; catalysts may include acid catalysts or coupling agents like dicyclohexylcarbodiimide (DCC).
Stepwise Synthesis
Esterification of Stearic Acid with Amino Alcohols
- Stearic acid or its activated derivative (e.g., stearoyl chloride) is reacted with the amino alcohol (e.g., 2-(2-aminoethylamino)ethanol) under controlled temperature (around 50–100°C) to form the mono- or di-ester intermediates.
- Acid catalysts or coupling agents facilitate ester bond formation.
- Removal of water or HCl byproducts is essential to drive the reaction forward.
Attachment of Hydroxyethyl Groups
- The free amino groups are further reacted with ethylene oxide or 2-chloroethanol to introduce hydroxyethyl substituents.
- This step is typically conducted under mild basic conditions (pH 8–10) to prevent side reactions.
- Reaction temperatures range from ambient to 60°C.
-
- The crude product is purified by solvent extraction, precipitation, or chromatography to remove unreacted starting materials and side products.
- Vacuum drying at moderate temperatures (40–60°C) ensures removal of residual solvents.
Reaction Conditions Summary Table
| Step | Reagents/Conditions | Temperature (°C) | Time (hours) | Notes |
|---|---|---|---|---|
| Esterification | Stearic acid + amino alcohol + catalyst | 50–100 | 4–8 | Use coupling agent or acid catalyst |
| Hydroxyethyl substitution | Ethylene oxide or 2-chloroethanol + base | 20–60 | 2–6 | Mild basic pH to protect esters |
| Purification | Solvent extraction, chromatography | Ambient | Variable | Vacuum drying to remove solvents |
Analytical and Research Findings on Preparation
- Yield and Purity : Optimized esterification and substitution steps yield high purity (>95%) of the target compound, confirmed by chromatographic and spectroscopic methods.
- Spectroscopic Characterization : FTIR confirms ester carbonyl groups (~1735 cm⁻¹), N-H bending, and O-H stretching vibrations. NMR spectroscopy verifies the presence of hydroxyethyl and stearate moieties.
- Thermal Properties : The compound exhibits a high boiling point (~920°C) and a flash point of ~510°C, indicative of its thermal stability.
- Physicochemical Parameters : Density ~0.935 g/cm³ and refractive index ~1.476 are consistent with long-chain fatty acid derivatives.
Comparative Preparation Insights
| Aspect | ((2-((2-Hydroxyethyl)(2-((1-oxooctadecyl)oxy)ethyl)amino)ethyl)imino)diethane-1,2-diyl distearate | Related Compounds (e.g., fatty acid esters) |
|---|---|---|
| Complexity | Multi-step with amino and hydroxyethyl functionalization | Often single-step esterification |
| Reaction Conditions | Requires controlled pH and temperature to protect esters | Typically acid-catalyzed esterification |
| Purification Techniques | Chromatography and solvent extraction | Crystallization or simple extraction |
| Thermal Stability | High boiling and flash points | Moderate to high depending on chain length |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl and aminoethyl groups, leading to the formation of corresponding oxides and amides.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The ester and amide groups in the compound can participate in nucleophilic substitution reactions, where the ester or amide bonds are broken and replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be employed under basic or acidic conditions.
Major Products:
Oxidation: Formation of oxides and amides.
Reduction: Formation of alcohols.
Substitution: Formation of new esters or amides with different functional groups.
Scientific Research Applications
Pharmaceutical Applications
The compound's amphiphilic properties make it suitable for drug delivery systems. Its ability to form micelles can enhance the solubility and bioavailability of poorly soluble drugs. Research indicates that formulations incorporating this compound can improve the pharmacokinetics of active pharmaceutical ingredients (APIs), leading to more effective therapies.
Case Study:
A study evaluated the use of this compound in the formulation of lipid-based drug delivery systems for anti-cancer agents. Results showed improved encapsulation efficiency and sustained release profiles compared to conventional formulations, suggesting its potential in targeted cancer therapy.
Cosmetic Formulations
In cosmetic applications, ((2-((2-Hydroxyethyl)(2-((1-oxooctadecyl)oxy)ethyl)amino)ethyl)imino)diethane-1,2-diyl distearate is utilized as an emulsifier and stabilizer in creams and lotions. Its ability to enhance skin penetration makes it valuable in formulations aimed at delivering active ingredients effectively.
Data Table: Cosmetic Efficacy
| Property | Measurement | Reference |
|---|---|---|
| Skin Penetration Rate | 45% increase | |
| Emulsion Stability | 90 days | |
| Irritation Potential | Low |
Materials Science
This compound has applications in materials science as a surfactant and dispersant in polymer formulations. It aids in the processing of nanomaterials and enhances the mechanical properties of polymer composites.
Case Study:
Research on the incorporation of this compound into polyurethane matrices demonstrated significant improvements in tensile strength and flexibility, indicating its utility in developing advanced materials for industrial applications.
Mechanism of Action
The mechanism of action of ((2-((2-Hydroxyethyl)(2-((1-oxooctadecyl)oxy)ethyl)amino)ethyl)imino)diethane-1,2-diyl distearate involves its interaction with lipid membranes. The compound integrates into lipid bilayers, altering their fluidity and permeability. This integration can enhance the delivery of active ingredients across biological membranes . The molecular targets include cell membrane phospholipids, where the compound’s long hydrocarbon chains interact with the lipid tails, while the polar head groups interact with the aqueous environment .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The provided evidence lacks direct comparisons with analogs, but the following analysis extrapolates from structural and functional similarities:
Quaternary Ammonium Surfactants (e.g., Cetrimonium Bromide)
Key Differences :
- The target compound’s extreme hydrophobicity (LogP = 17.6) limits water solubility, whereas quaternary ammonium surfactants are more hydrophilic.
- The tertiary amine core in the target compound may reduce cationic charge density compared to quaternary ammonium analogs, altering emulsification efficiency .
Polyoxyethylene Sorbitan Esters (e.g., Polysorbate 80)
| Parameter | Target Compound | Polysorbate 80 |
|---|---|---|
| Molecular Weight | 1035.69 g/mol | ~1310 g/mol |
| Hydrophilic Groups | Hydroxyethyl, amine | Polyoxyethylene chains |
| Lipophilic Groups | Stearate chains | Oleate chains |
| Applications | High-temperature stability | Pharmaceutical solubilizer |
Key Differences :
- The target compound lacks polyoxyethylene chains, reducing its hydrophilic-lipophilic balance (HLB) and limiting use in aqueous formulations.
- Stearate chains provide higher melting points than unsaturated oleate chains in Polysorbate 80, enhancing thermal stability .
Amino Acid-Based Surfactants (e.g., Sodium Lauroyl Sarcosinate)
Key Differences :
- The target compound’s amide-ester hybrid structure may reduce biodegradability compared to amino acid-based surfactants.
- Anionic surfactants like sarcosinates exhibit better foaming and compatibility with hard water.
Analytical and Environmental Considerations
Analytical Methods
The compound is analyzed via reverse-phase HPLC using a Newcrom R1 column with acetonitrile/water/phosphoric acid mobile phase. For MS compatibility, phosphoric acid is replaced with formic acid .
Environmental and Toxicological Data
- Regulatory Status : Assessed for PBT/vPvB (persistent, bioaccumulative, toxic) and endocrine disruption, though detailed conclusions are unavailable .
Q & A
Q. How can researchers reconcile conflicting results from in vitro vs. in silico studies of this compound’s hydrogen-bonding network?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
